molecular formula C7H11N3OS B13205737 2-Amino-N-(propan-2-YL)-1,3-thiazole-5-carboxamide

2-Amino-N-(propan-2-YL)-1,3-thiazole-5-carboxamide

Cat. No.: B13205737
M. Wt: 185.25 g/mol
InChI Key: IIQBQDKHLIXKDO-UHFFFAOYSA-N
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Description

2-Amino-N-(propan-2-yl)-1,3-thiazole-5-carboxamide is a chemical compound with a thiazole ring structure Thiazoles are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(propan-2-yl)-1,3-thiazole-5-carboxamide typically involves the reaction of thioamides with α-haloketones. The general synthetic route can be summarized as follows:

    Starting Materials: Thioamide and α-haloketone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The thioamide is reacted with the α-haloketone under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(propan-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring.

    Substitution: Substituted thiazole derivatives.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

2-amino-N-propan-2-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C7H11N3OS/c1-4(2)10-6(11)5-3-9-7(8)12-5/h3-4H,1-2H3,(H2,8,9)(H,10,11)

InChI Key

IIQBQDKHLIXKDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN=C(S1)N

Origin of Product

United States

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